2-chlorobenzyl 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate
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Overview
Description
“2-chlorobenzyl 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate” is a compound that belongs to the class of triazoles . Triazoles are nitrogenous heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are known for their ability to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
The synthesis of triazole derivatives often involves a Cu/Pd transmetalation relay catalysis . This enables a three-component click reaction of azide, alkyne, and aryl halide to yield 1,4,5-trisubstituted 1,2,3-triazoles in one step in high yields with complete regioselectivity .Molecular Structure Analysis
Triazole compounds are planar and aromatic . They are tautomeric, meaning they can exist in two structural forms that are interconvertible by the movement of a proton . The parent 1H-1,2,3-triazole is a colorless liquid, highly soluble in water .Chemical Reactions Analysis
Triazole compounds are known to effectively promote the proton conduction in polymer electrolyte membranes via an intermolecular proton-transfer mechanism . They are also capable of forming hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .Physical And Chemical Properties Analysis
The parent 1H-1,2,3-triazole is a colorless liquid, highly soluble in water, with a density of 1.192, a melting point of 23–25°C, and a boiling point of 203°C .Scientific Research Applications
Drug Discovery
1,2,3-Triazoles serve as privileged structural motifs in drug discovery. Their high chemical stability, aromatic character, and hydrogen bonding ability make them attractive for designing bioactive compounds. Several medicinal agents containing a 1,2,3-triazole core are available in the market, including anticonvulsants, antibiotics, and anticancer drugs .
Organic Synthesis
The synthesis of 1,2,3-triazoles has been a subject of extensive research. Various methodologies exist for preparing this scaffold, including:
- Strain-promoted azide-alkyne cycloaddition : A copper-free click chemistry approach that avoids toxic reagents .
Other Applications
Beyond the mentioned fields, 1,2,3-triazoles continue to inspire research in diverse areas, such as catalysis, coordination chemistry, and molecular recognition.
Mechanism of Action
The mechanism of action of triazole compounds is largely dependent on their ability to bind in the biological system with a variety of enzymes and receptors . This allows them to show versatile biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular activities .
Future Directions
The development of new classes of antibacterial agents to fight multidrug-resistant pathogens is a current focus in the field of medicinal chemistry . Triazole compounds, due to their versatile biological activities, are considered promising candidates for the development of new drugs . Therefore, further investigations on this scaffold to harness its optimum antibacterial potential are expected .
properties
IUPAC Name |
(2-chlorophenyl)methyl 5-methyl-1-phenyltriazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2/c1-12-16(19-20-21(12)14-8-3-2-4-9-14)17(22)23-11-13-7-5-6-10-15(13)18/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCGBJYBHEIHOAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2)C(=O)OCC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chlorobenzyl 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate |
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